REACTION_SMILES
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[CH3:1][C:2](=[O:3])[O:4][C:5](=[O:6])[CH3:7].[ClH:24].[OH2:23].[OH:8][c:9]1[c:10]([CH2:18][CH:19]=[C:20]([CH3:21])[CH3:22])[cH:11][c:12]([C:13](=[O:14])[OH:15])[cH:16][cH:17]1.[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[CH3:1][C:2](=[O:3])[O:8][c:9]1[c:10]([CH2:18][CH:19]=[C:20]([CH3:21])[CH3:22])[cH:11][c:12]([C:13](=[O:14])[OH:15])[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CCc1cc(C(=O)O)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)Oc1ccc(C(=O)O)cc1CC=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |